molecular formula C32H18N8O12S4 B13719975 29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid

29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid

Cat. No.: B13719975
M. Wt: 834.8 g/mol
InChI Key: NUSQOFAKCBLANB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalocyanine tetrasulfonic acid can be synthesized through the sulfonation of phthalocyanine. The process involves the reaction of phthalocyanine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the synthesis of phthalocyanine tetrasulfonic acid involves large-scale sulfonation reactors where phthalocyanine is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phthalocyanine tetrasulfonic acid, particularly in photodynamic therapy, involves the absorption of light by the compound, leading to the generation of reactive oxygen species. These reactive oxygen species cause cell membrane damage and induce cell death, making it effective in targeting cancer cells . The compound’s ability to stabilize telomere G-quadruplex structures also contributes to its therapeutic effects .

Comparison with Similar Compounds

Phthalocyanine tetrasulfonic acid is unique due to its high solubility in water and its strong absorption in the visible spectrum. Similar compounds include:

Phthalocyanine tetrasulfonic acid stands out due to its versatility and effectiveness in a wide range of applications, from medical treatments to industrial uses.

Properties

Molecular Formula

C32H18N8O12S4

Molecular Weight

834.8 g/mol

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid

InChI

InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40)

InChI Key

NUSQOFAKCBLANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C(N6)N=C2N3)S(=O)(=O)O)C8=C5C=CC(=C8)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O

Origin of Product

United States

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